Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)
CAS No.: 180152-84-5
Cat. No.: VC21166836
Molecular Formula: C24H42F3N3O7
Molecular Weight: 541.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180152-84-5 |
|---|---|
| Molecular Formula | C24H42F3N3O7 |
| Molecular Weight | 541.6 g/mol |
| IUPAC Name | tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate |
| Standard InChI | InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34) |
| Standard InChI Key | FBVPJOYSURPZDJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
The physical and chemical properties of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) are crucial for understanding its behavior in different environments and applications. Table 1 summarizes the fundamental properties of this compound based on available research data.
Table 1: Physical and Chemical Properties
The compound exists as an orange oil at room temperature, exhibiting good solubility in common organic solvents like chloroform and dichloromethane . This solubility profile facilitates its use in various organic reactions and synthesis procedures. Its molecular structure, featuring both polar and non-polar components, contributes to its distinctive chemical behavior.
Synthesis Methods
The synthesis of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) typically involves multiple steps, combining diethylenetriamine derivatives with appropriate reagents to introduce the tert-butyl ester and trifluoroacetamide groups.
Trifluoroacetamide Formation
The trifluoroacetamide group can be introduced through reaction with trifluoroacetic anhydride or similar fluorinated reagents. This modification provides the characteristic trifluoromethyl group that contributes to the compound's properties and applications .
Applications in Research and Industry
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) demonstrates significant utility across multiple research and industrial domains.
Applications in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis pathways . Its multiple functional groups make it useful for:
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Preparation of complex chelating agents
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Synthesis of medicinal compounds with metal-binding properties
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Development of prodrugs with enhanced stability and solubility characteristics
Medicinal Chemistry Applications
Recent research has focused on the application of this compound in medicinal chemistry, particularly in:
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Development of drug delivery systems
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Synthesis of prodrugs with improved pharmacokinetic properties
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Creation of compounds with metal ion chelation capabilities for therapeutic applications
Studies have shown promising results regarding the stability of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) under physiological conditions, suggesting potential utility in drug formulations.
Related Compounds and Comparative Analysis
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) belongs to a broader family of polyamino carboxylic acids and their derivatives. Comparing this compound with related structures provides valuable insights into its unique properties and applications.
Comparison with Diethylenetriaminepentaacetic Acid (DTPA)
Diethylenetriaminepentaacetic acid (DTPA) represents a related compound with similar structural elements but important differences:
| Property | Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) | Diethylenetriaminepentaacetic Acid (DTPA) |
|---|---|---|
| CAS Number | 180152-84-5 | 67-43-6 |
| Molecular Formula | C24H42F3N3O7 | C14H23N3O10 |
| Molecular Weight | 541.6 g/mol | 393.35 g/mol |
| Physical State | Orange Oil | White powder to crystal |
| Solubility | Chloroform, Dichloromethane | Water (hot) |
| Number of Carboxylic Groups | 3 (as esters) | 5 (as acids) |
| Special Features | Contains trifluoroacetamide group, tert-butyl protection | All carboxylic acids exposed |
| Melting Point | Not reported | 220°C |
DTPA is known for its strong metal chelation properties and is used in various applications, including as a chelating agent in medicine for heavy metal detoxification . While DTPA contains five carboxylic acid groups for metal binding, Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) features three protected carboxyl groups (as tert-butyl esters) and a trifluoroacetamide moiety, resulting in different chemical properties and applications.
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